1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
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Description
1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments are still being explored.
Scientific Research Applications
Synthesis and Chemical Reactions
Regiocontrolled Synthesis of Polysubstituted Pyrroles : 1-Sulfonyl-1,2,3-triazoles, prepared from terminal alkynes and sulfonyl azides, react with allenes in the presence of a nickel(0) catalyst. This process yields isopyrroles, which can be further converted into polysubstituted pyrroles via double bond transposition and Alder-ene reactions. This research highlights the versatility of 1-sulfonyl-1,2,3-triazoles in synthesizing complex organic compounds, suggesting potential utility for similar compounds in synthetic chemistry (Miura et al., 2013).
Nickel-Catalysed Denitrogenative Alkyne Insertion Reactions : N-Sulfonyl-1,2,3-triazoles reacted with alkynes in the presence of a nickel(0)/phosphine catalyst to produce substituted pyrroles, demonstrating the triazole moiety's isomerisation to an alpha-imino diazo species. This process involves the extrusion of molecular nitrogen, followed by alkyne insertion and reductive elimination (Miura, Yamauchi, & Murakami, 2009).
Biological Applications
Inhibitors against Caspase-3 : Disubstituted 1,2,3-triazoles, including those with sulfonylpyrrolidinyl triazole structures, were evaluated as inhibitors against caspase-3. Some of these compounds demonstrated potent inhibitory activity, showcasing the potential for related triazole compounds in therapeutic applications, particularly in targeting enzymes involved in apoptosis (Jiang & Hansen, 2011).
properties
IUPAC Name |
1-[1-(3-phenoxypropylsulfonyl)pyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c20-23(21,12-4-11-22-15-5-2-1-3-6-15)18-9-7-14(13-18)19-10-8-16-17-19/h1-3,5-6,8,10,14H,4,7,9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHWMFOFURSDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)S(=O)(=O)CCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole |
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